![molecular formula C9H11B B1582043 1-(2-Bromoethyl)-4-methylbenzene CAS No. 6529-51-7](/img/structure/B1582043.png)
1-(2-Bromoethyl)-4-methylbenzene
Overview
Description
1-(2-Bromoethyl)-4-methylbenzene is a halogenated organic compound. It is also known by its IUPAC name, 3-Fluoro-1-(2-bromoethyl)benzene. The compound is prepared by reacting 1-bromo-2 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, such as the two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing condensation and cyclization reactions . These methods highlight the versatility and complexity of synthesizing related phenyl-ethanone derivatives.Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as enaminones and other bromophenyl ethanones, reveal detailed hydrogen-bonding patterns and structural stability through intra- and intermolecular interactions. These studies contribute to understanding the geometric and electronic structure of this compound and similar molecules .Chemical Reactions Analysis
Chemical reactions involving this compound derivatives often explore the reactivity of bromo and ethanone groups. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via the Delépine reaction demonstrates the reactivity of brominated ethanones under specific conditions .Physical And Chemical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques. The chemical properties, including reactivity, stability, and electronic structure of this compound derivatives, are crucial for their applications in synthesis and material science.Scientific Research Applications
Synthesis of Sulfur-Functionalized Quinones
The bromination of dimethylbenzenes, including compounds similar to 1-(2-Bromoethyl)-4-methylbenzene, has been explored in research for synthesizing new sulfur-containing quinone derivatives. These compounds have potential applications in various chemical syntheses (Aitken et al., 2016).Preparation of Organoselenium Compounds
Studies have involved the preparation of 1-bromo-4-methylselenobenzene, a compound structurally related to this compound. These types of compounds are significant in the field of organoselenium chemistry, which has applications in both organic synthesis and materials science (Sørensen & Stuhr-Hansen, 2009).Formation of Hydrogen Bonds in Crystal Structures
The crystallographic study of compounds like 2-(4-Bromophenyl)acetohydrazide, which includes a 1-bromo-4-methylbenzene group, shows strong hydrogen bonding. Understanding these structures is crucial for the development of new materials and pharmaceuticals (Ahmad et al., 2012).Thermochemical Studies
Research on the thermochemistry of bromo- and iodo-substituted methylbenzenes, similar to this compound, provides valuable data on vapor pressures, fusion, and sublimation enthalpies. This information is essential for designing processes in the chemical and pharmaceutical industries (Verevkin et al., 2015).Synthesis of Novel Complexes in Organometallic Chemistry
Studies involving the synthesis of complexes with 1-bromo-4-methylbenzene derivatives are important in the field of organometallic chemistry. These complexes have potential applications in catalysis and material science (Sommer et al., 2013).Organic Synthesis and Electroluminescent Materials
The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, a process involving this compound, is essential in the production of organic dyes and electroluminescent materials. These materials have applications in the display and lighting industries (Xuan et al., 2010).Liquid-phase Oxidation in Organic Chemistry
The liquid-phase oxidation of methylbenzenes, including this compound derivatives, catalyzed by various systems, is a significant area of study in organic chemistry, impacting the production of various industrial chemicals (Okada & Kamiya, 1981).Electrosynthesis in Organic Chemistry
Electrochemical studies of bromoethyl-nitrobenzene compounds, closely related to this compound, offer insights into electrosynthetic routes to various organic compounds. This area is crucial for developing environmentally friendly synthesis methods (Du & Peters, 2010).
Safety and Hazards
properties
IUPAC Name |
1-(2-bromoethyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCKSJRRRXZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341156 | |
Record name | 4-Methylphenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6529-51-7 | |
Record name | 4-Methylphenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylphenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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